3-Bromo-4-(2-methylpiperidin-1-yl)benzoic acid

Catalog No.
S12375646
CAS No.
1131594-41-6
M.F
C13H16BrNO2
M. Wt
298.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4-(2-methylpiperidin-1-yl)benzoic acid

CAS Number

1131594-41-6

Product Name

3-Bromo-4-(2-methylpiperidin-1-yl)benzoic acid

IUPAC Name

3-bromo-4-(2-methylpiperidin-1-yl)benzoic acid

Molecular Formula

C13H16BrNO2

Molecular Weight

298.18 g/mol

InChI

InChI=1S/C13H16BrNO2/c1-9-4-2-3-7-15(9)12-6-5-10(13(16)17)8-11(12)14/h5-6,8-9H,2-4,7H2,1H3,(H,16,17)

InChI Key

NOEMUWNIMVNEMT-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C2=C(C=C(C=C2)C(=O)O)Br

3-Bromo-4-(2-methylpiperidin-1-yl)benzoic acid is an organic compound characterized by a bromine atom at the 3-position and a 2-methylpiperidin-1-yl group at the 4-position of a benzoic acid structure. Its molecular formula is C13H16BrN O2, and it possesses a molecular weight of approximately 299.164 g/mol. The unique structure of this compound, featuring both the bromine atom and the piperidine derivative, confers distinct chemical and biological properties, making it a subject of interest in various fields of scientific research, particularly in medicinal chemistry.

  • Oxidation: The carboxylic acid group can be oxidized to form more complex structures.
  • Reduction: The carboxylic acid can be reduced to form the corresponding alcohol or aldehyde.
  • Substitution: The bromine atom can be substituted with various nucleophiles in nucleophilic aromatic substitution reactions.

Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride or lithium aluminum hydride for reduction, and various amines or thiols for substitution reactions.

The synthesis of 3-Bromo-4-(2-methylpiperidin-1-yl)benzoic acid can be achieved through several methods:

  • Electrophilic Aromatic Substitution: This method involves introducing bromine into the benzene ring of 4-(2-methylpiperidin-1-yl)benzoic acid under controlled conditions.
  • Bromination Reactions: Utilizing brominating agents such as N-bromosuccinimide or elemental bromine under specific conditions can yield the desired product with high purity.
  • Carboxylation: Starting from a suitable piperidine derivative, carboxylation can introduce the carboxylic acid functional group at the appropriate position on the aromatic ring.

These methods may vary in terms of yield and purity, with industrial-scale processes often employing continuous flow reactors and advanced purification techniques such as chromatography.

3-Bromo-4-(2-methylpiperidin-1-yl)benzoic acid has potential applications in various domains:

  • Medicinal Chemistry: Its unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
  • Chemical Research: It serves as a building block in synthesizing other complex organic molecules.
  • Pharmaceutical Formulations: The compound may be explored for its efficacy in formulations aimed at treating specific diseases.

Ongoing research into its properties could lead to new therapeutic agents.

Interaction studies are crucial for understanding how 3-Bromo-4-(2-methylpiperidin-1-yl)benzoic acid interacts with biological systems. These studies typically focus on:

  • Binding Affinity: Evaluating how effectively the compound binds to target proteins or receptors.
  • Mechanism of Action: Investigating how the compound modulates biological pathways or processes.
  • Toxicology Assessments: Understanding any potential adverse effects associated with its use.

Such research is essential for establishing its safety profile and therapeutic viability.

Several compounds share structural similarities with 3-Bromo-4-(2-methylpiperidin-1-yl)benzoic acid, each exhibiting unique features that differentiate them:

Compound NameMolecular FormulaUnique Features
3-Bromo-4-(4-methylpiperidin-1-yl)benzoic acidC13H16BrN O2Different piperidine substitution
4-Bromo-3-(2-methylpiperidin-1-yl)benzoic acidC13H16BrN O2Different position of bromine
3-Bromo-4-(2-methylpiperazin-1-yl)benzoic acidC13H16BrN O2Contains piperazine instead of piperidine
3-Bromo-4-(4-methylpiperidin-1-yl)benzoic acidC13H16BrN O2Similar structure but with different substitution

The uniqueness of 3-Bromo-4-(2-methylpiperidin-1-yl)benzoic acid lies in its specific substitution pattern and potential biological activity that may differ from these similar compounds. This distinctiveness makes it a subject of ongoing research and development efforts aimed at exploring its full range of applications.

Traditional Multi-Step Synthesis Routes Involving Bromination and Piperidine Coupling

Traditional synthetic routes to 3-bromo-4-(2-methylpiperidin-1-yl)benzoic acid typically involve sequential bromination and nucleophilic aromatic substitution (SNAr) steps. A representative pathway begins with 4-nitrobenzoic acid, where the nitro group acts as a meta-directing group to facilitate electrophilic bromination at the 3-position. Using a mixture of bromine and iron(III) bromide in acetic acid at 60–80°C, 3-bromo-4-nitrobenzoic acid is obtained in yields of 68–75%. Subsequent reduction of the nitro group to an amine via catalytic hydrogenation (H₂, Pd/C) yields 3-bromo-4-aminobenzoic acid, which undergoes diazotization and displacement with 2-methylpiperidine under basic conditions (K₂CO₃, DMF, 110°C) to install the piperidine moiety.

An alternative route employs directed ortho-metalation (DoM) strategies. Protecting the carboxylic acid as a methyl ester enables lithiation at the 4-position using lithium diisopropylamide (LDA) at −78°C, followed by quenching with a bromine source (e.g., N-bromosuccinimide) to introduce the bromine atom. Deprotection of the ester (NaOH, MeOH/H₂O) and subsequent SNAr with 2-methylpiperidine completes the synthesis.

Table 1: Comparison of Traditional Synthesis Conditions

StepReagents/ConditionsYield (%)Key Challenges
BrominationBr₂, FeBr₃, AcOH, 70°C68–75Competing para-bromination
Nitro ReductionH₂ (1 atm), Pd/C, EtOH, 25°C82–89Over-reduction to amine
Piperidine Coupling2-Methylpiperidine, K₂CO₃, DMF, 110°C45–52Steric hindrance at C-4 position

The regioselectivity of bromination remains a critical challenge, as electron-withdrawing groups like nitro and carboxylic acids can lead to competing ortho/para products. Additionally, the steric bulk of 2-methylpiperidine often necessitates prolonged reaction times (12–24 hours) for complete substitution.

Novel Transition Metal-Catalyzed Coupling Strategies for Regioselective Functionalization

Transition metal catalysis has emerged as a powerful tool for improving regioselectivity and reducing step counts. Palladium-catalyzed C–H activation enables direct bromination of benzoic acid derivatives without pre-functionalization. For instance, using Pd(OAc)₂ as a catalyst and N-bromophthalimide (NBP) as the bromine source in trifluoroacetic acid (TFA), 4-(2-methylpiperidin-1-yl)benzoic acid undergoes meta-bromination at the 3-position with 73% yield. This method avoids the need for directing groups by leveraging the innate electronic effects of the piperidine substituent.

Negishi cross-coupling offers a complementary approach for introducing the piperidine moiety. After bromination, the aryl bromide undergoes transmetallation with a zincated 2-methylpiperidine (prepared via lithiation of N-Boc-2-methylpiperidine and subsequent treatment with ZnCl₂). Using Pd(PPh₃)₄ as a catalyst in toluene at 80°C, the coupling proceeds with 85% yield and >20:1 regioselectivity.

Table 2: Transition Metal-Catalyzed Methodologies

MethodCatalyst SystemSelectivityYield (%)Advantages
Pd-Catalyzed C–H BrominationPd(OAc)₂, NBP, TFAmeta73No directing groups required
Negishi CouplingPd(PPh₃)₄, Zn reagentC-485Tolerance for steric hindrance

These methods highlight the synergy between C–H activation and cross-coupling, enabling streamlined access to the target compound while minimizing byproducts.

Solvent-Free Mechanochemical Approaches for Improved Atom Economy

Mechanochemical synthesis, leveraging ball milling or grinding, has gained traction as a sustainable alternative to solvent-based methods. In one protocol, 3-bromo-4-nitrobenzoic acid is mixed with 2-methylpiperidine and potassium carbonate in a stainless-steel jar containing grinding media. High-frequency milling (30 Hz, 60 minutes) facilitates the SNAr reaction via in situ generation of a reactive amorphous phase, achieving 78% yield without solvent.

Table 3: Mechanochemical vs. Solvent-Based Conditions

ParameterSolvent-Based (DMF)Mechanochemical
Reaction Time12 hours1 hour
Yield52%78%
Atom Economy64%89%

This approach not only eliminates solvent waste but also enhances reaction kinetics through continuous reactant activation. However, scalability and energy input remain areas for optimization.

The strategic positioning of bromine atoms in benzoic acid derivatives significantly influences their bioisosteric replacement efficacy and subsequent biological activity. Research demonstrates that bromine substitution patterns create distinct electronic environments that directly impact molecular recognition and binding affinity [10] [14] [31].

Ortho-substituted bromobenzoic acids exhibit markedly enhanced acidic properties compared to their meta and para counterparts, with ortho-bromobenzoic acid displaying a pKa value of 2.8, substantially lower than meta-bromobenzoic acid (pKa 3.8) and para-bromobenzoic acid (pKa 4.0) [31] [34]. This phenomenon, known as the ortho effect, results from steric hindrance forcing the carboxyl group to twist out of the benzene ring plane, thereby inhibiting resonance stabilization and increasing acidity [31] [34].

The electronic effects of bromine positioning extend beyond simple acidity modifications. In 3-bromo-4-piperidine substituted derivatives, the bromine atom occupies a strategic position that allows for both steric and electronic modulation of the adjacent piperidine moiety . This positioning creates opportunities for dual binding modes, where the compound can interact with target proteins through multiple pathways .

Table 1: Bromine Position Effects on Bioisosteric Replacement

Substitution PatternpKa ValueRelative AcidityBinding Implications
Ortho-bromobenzoic acid2.8Highest (ortho effect)Enhanced ionic interactions
Meta-bromobenzoic acid3.8ModerateBalanced electronic effects
Para-bromobenzoic acid4.0LowestReduced acidic character
3-Bromo-4-piperidine substitutedNot determinedModified by piperidine conjugationPotential for dual binding modes

The bioisosteric replacement efficacy of bromine is particularly evident when compared to other halogen substitutions. Studies on substituted benzoic acid derivatives reveal that bromine exhibits optimal balance between size and electronic properties for maintaining biological activity while modifying pharmacological profiles [10] [20]. The van der Waals radius of bromine (1.85 Å) provides sufficient steric bulk to influence conformational preferences without completely disrupting target binding sites [10].

Comparative analysis of halogen substitutions demonstrates that bromine replacement in benzoic acid scaffolds maintains activity across diverse biological targets. In structure-activity relationship studies of benzoic acid derivatives with antisickling properties, para-bromobenzoic acid exhibited significant biological activity, with mathematical modeling confirming that bromine substitution contributes favorably to the lipophilicity parameters essential for activity [18] [20].

The electronegativity of bromine (2.96) positions it as an intermediate between chlorine (3.0) and iodine (2.66), providing optimal electronic characteristics for bioisosteric replacement applications [10]. This intermediate electronegativity allows bromine substitutions to modulate both inductive and resonance effects without completely disrupting the original electronic environment of the parent compound.

Role of 2-Methylpiperidine Conformational Restriction in Target Binding

The conformational behavior of 2-methylpiperidine substituents plays a crucial role in determining binding affinity and selectivity in piperidine-substituted bromobenzoic acid derivatives. Extensive computational and experimental studies reveal that 2-methylpiperidine exhibits strong conformational preferences that directly influence target recognition [35] [27] [32].

Research demonstrates that 2-methylpiperidine preferentially adopts axial conformations, with the axial conformer being favored by approximately 1.8 kcal/mol over the equatorial conformer in simple methylpiperidine systems [35] [32]. This preference becomes even more pronounced in N-acylated derivatives, where pseudoallylic strain effects can increase the axial preference by up to 3.2 kcal/mol [35].

The conformational restriction imposed by the 2-methyl substituent creates defined spatial arrangements that enhance specific protein-ligand interactions. Molecular dynamics simulations and nuclear magnetic resonance spectroscopy studies confirm that the axial orientation of the 2-methyl group minimizes steric strain while optimizing hydrophobic contacts with binding pocket residues [27] [28] [32].

Table 2: Conformational Energy Analysis of 2-Methylpiperidine Derivatives

Conformer TypeEnergy Difference (kcal/mol)Preferred OrientationStructural Basis
2-methylpiperidine (axial)0.0Axial (preferred)Reduced steric strain
2-methylpiperidine (equatorial)1.8Equatorial (disfavored)Increased steric interactions
N-acyl-2-methylpiperidine (axial)0.0Axial (strongly preferred)Pseudoallylic strain minimization
N-acyl-2-methylpiperidine (equatorial)3.2Equatorial (strongly disfavored)Unfavorable pseudoallylic strain

The conformational restriction effects extend to binding kinetics and thermodynamics. Time-resolved spectroscopic studies on methylpiperidine derivatives reveal that conformational equilibration occurs on picosecond timescales, with coherent oscillatory motions having periods of approximately 700 femtoseconds [27] [28]. These rapid conformational dynamics suggest that the 2-methylpiperidine moiety can adapt quickly to binding pocket environments while maintaining its preferred axial orientation.

Protein Data Bank analysis of bound ligand conformations confirms the prevalence of axial 2-substituent orientations in crystallographic structures. Among 294 N-acylpiperidine structures deposited in protein complexes, only four ligands exhibited equatorial 2-substituent conformations, with most of these attributed to fitting errors or incomplete electron density [35]. This overwhelming preference for axial conformations in biological systems underscores the importance of conformational restriction in target binding.

The impact of conformational restriction on selectivity is particularly evident in studies of dual-targeting compounds. Research on histamine H3 receptor and sigma-1 receptor ligands demonstrates that piperidine-containing compounds exhibit enhanced selectivity compared to piperazine analogs, with conformational restriction being identified as a critical factor [33]. The rigid axial preference of 2-methylpiperidine creates defined pharmacophoric arrangements that enhance binding specificity.

Computational studies using density functional theory methods reveal that the preference for axial 2-substituent orientation correlates with increased three-dimensionality in molecular shape [35]. This enhanced three-dimensional character provides unique exit vectors for exploring binding sites and contributes to improved selectivity profiles compared to conformationally flexible analogs.

Comparative Analysis of Ortho vs Para Substitution Patterns on Benzoic Acid Scaffold

The substitution pattern on benzoic acid scaffolds fundamentally determines the spatial arrangement of functional groups and their subsequent interactions with biological targets. Comparative analysis reveals distinct advantages and limitations associated with ortho versus para substitution patterns in piperidine-substituted bromobenzoic acid derivatives [12] [14] [31].

Ortho substitution patterns introduce significant steric crowding around the carboxyl group, forcing it out of planarity with the aromatic ring [31] [34]. This geometric distortion reduces resonance stabilization but creates opportunities for specific three-dimensional interactions with binding pockets. The resulting enhanced acidity of ortho-substituted derivatives (pKa values typically 1-1.5 units lower than para analogs) provides stronger ionic interactions with positively charged residues in target proteins [31] [34].

Para substitution patterns maintain aromatic planarity and allow for extended conjugation between the carboxyl group and para substituents [14] [12]. This electronic communication enables fine-tuning of electronic properties through substituent effects while preserving the overall planar geometry preferred by many binding sites. Research on cytochrome P450 enzyme substrates demonstrates that para-substituted benzoic acids serve as ideal scaffolds for selective oxidative transformations, with the para position providing optimal electronic activation [14].

Table 3: Ortho vs Para Substitution Pattern Comparison

PropertyOrtho SubstitutionPara Substitution
Steric hindranceHigh steric crowdingMinimal steric interference
Electronic effectsStrong ortho effect on acidityElectronic effects through conjugation
Hydrogen bonding potentialPotential intramolecular interactionsExtended hydrogen bonding network
Metabolic stabilityMay be reduced due to steric strainGenerally more stable
Target selectivityEnhanced due to specific geometryDifferent selectivity profile
Conformational flexibilityRestricted due to steric clashesGreater conformational freedom

The metabolic implications of substitution patterns reveal important differences in stability and clearance mechanisms. Ortho-substituted derivatives often exhibit reduced metabolic stability due to steric hindrance preventing optimal enzyme-substrate interactions [31]. Conversely, para-substituted compounds generally demonstrate improved metabolic profiles, with cytochrome P450 enzymes showing preferential activity toward para-substituted benzoic acid derivatives [14].

Ruthenium-catalyzed carbon-hydrogen arylation studies provide mechanistic insights into the reactivity differences between substitution patterns [12]. Ortho-substituted benzoic acids react under milder conditions and show complete regioselectivity, while para-substituted derivatives require modified reaction conditions but exclusively provide bis-arylated products [12]. These reactivity patterns translate to differential synthetic accessibility and potential for structural modification.

The impact of substitution patterns on target binding is exemplified in studies of bromodomain-containing protein inhibitors, where subtle changes in substitution geometry dramatically affect binding affinity and selectivity [22] [36]. Compounds with ortho-like arrangements often exhibit enhanced selectivity due to precise geometric complementarity with binding pockets, while para-substituted analogs may show broader activity profiles but reduced selectivity [22] [36].

Electrostatic potential mapping studies reveal that ortho substitution creates localized regions of altered electron density that can engage in specific dipolar interactions with target proteins [31]. Para substitution patterns distribute electronic effects more uniformly across the aromatic system, creating different electrostatic landscapes for molecular recognition [14].

Mechanistic Insights into Carbonic Anhydrase Inhibition

Research investigations have revealed significant mechanistic details regarding piperidine-benzoic acid hybrid compounds as carbonic anhydrase inhibitors. The compound 3-Bromo-4-(2-methylpiperidin-1-yl)benzoic acid belongs to a class of molecules that demonstrate potent inhibitory activity against human carbonic anhydrase isoforms through specific binding interactions with the enzyme active site [1] [2].

Kinetic studies have demonstrated that structurally similar piperidine-benzoic acid derivatives exhibit nanomolar inhibitory constants against various human carbonic anhydrase isoforms. The 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives, which share structural features with the target compound, showed remarkable inhibitory potency with Ki values ranging from 0.8 to 37.0 nM against human carbonic anhydrase IX and XII [2]. These findings indicate that the piperidine-benzoic acid scaffold provides an effective framework for carbonic anhydrase inhibition.

Isoform-Specific Binding Patterns

The isoform selectivity profiling of piperidine-benzoic acid hybrids reveals distinct binding patterns across different carbonic anhydrase variants. Compounds with similar structural features to 3-Bromo-4-(2-methylpiperidin-1-yl)benzoic acid demonstrated exceptional selectivity for tumor-associated carbonic anhydrase IX and XII over the off-target cytosolic isoforms I and II [1] [2].

Detailed kinetic analysis shows that benzofuran-based carboxylic acid derivatives with comparable structural motifs exhibited Ki values of 0.91 μM, 0.79 μM, and 0.56 μM for human carbonic anhydrase IX, demonstrating submicromolar inhibitory activity [3]. The selectivity indices calculated for these compounds ranged from 4 to 47-fold preference for carbonic anhydrase IX over carbonic anhydrase II, indicating significant isoform discrimination capability [3].

Table 3.1.1: Carbonic Anhydrase Inhibition Kinetic Parameters

Compound SerieshCA I Ki (μM)hCA II Ki (μM)hCA IX Ki (μM)hCA XII Ki (μM)Selectivity Index (II/IX)
Piperidine-benzoic acid derivatives32.8-64.710.1-25.80.79-0.911.6-2.711-47
Benzofuran carboxylic acids20.5-33.27.2-37.00.56-0.911.6-2.313-47
Sulfamoylbenzoyl derivatives>10067.10.8-19.02.7-10.14-84

Structure-Activity Relationship Analysis

The structure-activity relationships for piperidine-benzoic acid derivatives reveal critical molecular features that contribute to carbonic anhydrase inhibition. The presence of the bromine substituent at the 3-position of the benzoic acid ring enhances binding affinity through halogen bonding interactions within the enzyme active site [3]. The 2-methylpiperidine moiety provides optimal spatial orientation for interaction with the hydrophilic regions of the carbonic anhydrase binding pocket [2].

Molecular docking studies have identified that piperidine-containing inhibitors form favorable interactions within human carbonic anhydrase IX and XII active sites, while showing reduced binding affinity for the off-target isoforms I and II [2]. These differential binding patterns explain the observed selectivity profiles and support the development of isoform-specific inhibitors.

Allosteric Modulation of G-Protein-Coupled Receptor Signaling Pathways via Piperidine-Benzoic Acid Hybrids

Allosteric Binding Site Characterization

The mechanistic investigation of piperidine-benzoic acid hybrids in G-protein-coupled receptor modulation reveals complex allosteric binding patterns that differ significantly from orthosteric site interactions. Research demonstrates that allosteric modulators bind to receptor domains topographically distinct from the orthosteric site, altering the biological activity of orthosteric ligands by changing their binding affinity and functional efficacy [4].

Piperidine-based compounds have been identified as dual-acting ligands that modulate both histamine H3 and sigma-1 receptors through allosteric mechanisms [5] [6]. The piperidine moiety in these compounds establishes critical salt bridge interactions with glutamate residues in the sigma-1 receptor binding pocket, which are essential for high biological activity [6]. This interaction pattern is particularly relevant for compounds containing the 2-methylpiperidine structural motif.

Receptor Subtype Selectivity Mechanisms

The allosteric modulation properties of piperidine-benzoic acid derivatives demonstrate remarkable receptor subtype selectivity. Kinetic studies reveal that compounds with piperidine cores exhibit differential binding affinities across G-protein-coupled receptor subtypes, with Ki values ranging from 2.9 to 7.9 nM for histamine H3 receptors and 3.64 to 2958 nM for sigma-1 receptors [5] [6].

The molecular basis for this selectivity lies in the conformational flexibility of the piperidine ring system, which allows optimal positioning within different receptor binding pockets. The 2-methyl substitution on the piperidine ring provides steric hindrance that influences receptor selectivity by preventing binding to certain receptor subtypes while enhancing affinity for others [6].

Table 3.2.1: G-Protein-Coupled Receptor Binding Affinity Data

Receptor SubtypeKi Range (nM)Selectivity IndexBinding Mechanism
Histamine H32.9-7.91.0 (reference)Competitive antagonism
Sigma-13.64-29580.5-1000Allosteric modulation
Sigma-227-35610-120Non-competitive inhibition

Signaling Pathway Modulation

The allosteric modulation of G-protein-coupled receptor signaling pathways by piperidine-benzoic acid hybrids involves complex mechanisms that affect multiple downstream cascades. These compounds demonstrate the ability to bias signaling through selective activation of specific G-protein subtypes while inhibiting others [4] [7].

Research indicates that allosteric modulators can engender collateral efficacy by biasing the stimulus, leading to signaling-pathway-selective modulation. The piperidine-benzoic acid scaffold provides a framework for developing compounds that can selectively modulate Gα(s), Gαq/11, or Gα12/13 signaling pathways without affecting others [4]. This selectivity is achieved through conformational changes in the receptor that are transmitted to the orthosteric site, creating functionally distinct receptor states.

Mitochondrial Electron Transport Chain Disruption Mechanisms in Cancer Models

Electron Transport Complex Targeting

The mechanistic investigation of piperidine-benzoic acid derivatives in mitochondrial electron transport chain disruption reveals specific targeting of respiratory complexes in cancer cell models. Compounds structurally related to 3-Bromo-4-(2-methylpiperidin-1-yl)benzoic acid have demonstrated the ability to inhibit mitochondrial electron transport chain complexes I, II, III, and IV through distinct molecular mechanisms [8] [9].

The piperidine derivative DTPEP has been shown to induce mitochondrial membrane potential loss and reactive oxygen species-dependent apoptosis in breast cancer cell lines MCF-7 and MDA-MB-231 [9]. This compound causes significant mitochondrial dysfunction by disrupting electron flow through the respiratory chain, leading to impaired ATP production and cellular energy depletion [9].

Complex-Specific Inhibition Mechanisms

Detailed mechanistic studies reveal that piperidine-containing compounds target specific sites within the mitochondrial electron transport chain. The inhibition of complex I occurs through interaction with NADH ubiquinone reductase, blocking electron transfer from NADH to coenzyme Q [8] [10]. Complex II inhibition involves interference with succinate dehydrogenase activity, disrupting the conversion of succinate to fumarate and preventing electron entry into the respiratory chain [8].

The compound 3-nitropropionic acid, which serves as a model for understanding mitochondrial complex II inhibition, demonstrates that blocking this complex leads to ATP depletion, reactive oxygen species accumulation, and subsequent mitochondrial fission and neuronal cell death [11]. Similar mechanisms are observed with piperidine-benzoic acid derivatives, suggesting a common pathway for mitochondrial dysfunction induction.

Table 3.3.1: Mitochondrial Complex Inhibition Data

Target ComplexInhibition MechanismIC50 Range (μM)Cellular Effect
Complex INADH oxidation blockade0.8-15.7ATP depletion, ROS increase
Complex IISuccinate dehydrogenase inhibition2.5-25.0Electron flow disruption
Complex IIICytochrome bc1 complex interference5.0-50.0Membrane potential loss
Complex IVCytochrome c oxidase inhibition10.0-100.0Oxygen consumption reduction

Cancer Cell Selectivity Mechanisms

The selectivity of piperidine-benzoic acid derivatives for cancer cells versus normal cells involves exploiting the altered mitochondrial metabolism characteristic of malignant transformation. Cancer cells exhibit increased dependence on mitochondrial electron transport for ATP production, making them more susceptible to respiratory chain inhibitors [12] [13].

Mechanistic studies demonstrate that mitochondrial dysfunction induced by these compounds promotes cancer progression to chemoresistance or invasive phenotypes through retrograde signaling pathways [13]. The disruption of electron transport leads to changes in intracellular reactive oxygen species levels, calcium homeostasis, and oncometabolite production, which collectively contribute to the antitumor effects observed in cancer models [13].

The differential sensitivity between cancer and normal cells is attributed to the metabolic reprogramming that occurs during oncogenesis. Cancer cells often exhibit defects in mitochondrial enzymes such as succinate dehydrogenase, fumarate hydratase, and isocitrate dehydrogenase, making them more vulnerable to additional mitochondrial stresses induced by piperidine-benzoic acid derivatives [13].

Reactive Oxygen Species Generation

The disruption of mitochondrial electron transport by piperidine-benzoic acid derivatives leads to significant increases in reactive oxygen species production. This occurs through electron leakage from complexes I and III, which results in the formation of superoxide anions that are subsequently converted to other reactive species [10] [13].

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

297.03644 g/mol

Monoisotopic Mass

297.03644 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

Explore Compound Types